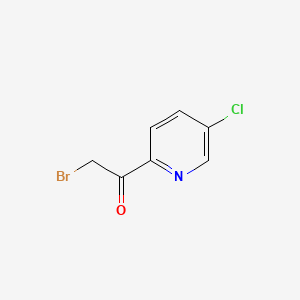

2-Bromo-1-(5-chloropyridin-2-yl)ethanone

Beschreibung

2-Bromo-1-(5-chloropyridin-2-yl)ethanone (CAS: 145905-09-5) is a brominated ketone featuring a pyridine ring substituted with chlorine at the 5-position and a bromoethanone group at the 2-position. Its molecular formula is C₇H₄BrClNO, with a molecular weight of 248.47 g/mol. This compound is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic pharmaceuticals and agrochemicals . Its reactivity stems from the electron-withdrawing pyridine ring and the labile bromine atom, enabling nucleophilic substitution reactions.

Eigenschaften

IUPAC Name |

2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQJVLXFVZZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458006 | |

| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94952-47-3 | |

| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone typically involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(5-chloropyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

Major Products

Substitution: Formation of 1-(5-chloropyridin-2-yl)ethanone derivatives.

Reduction: Formation of 2-bromo-1-(5-chloropyridin-2-yl)ethanol.

Oxidation: Formation of 2-bromo-1-(5-chloropyridin-2-yl)acetic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution, reduction, and oxidation, facilitating the creation of derivatives that are valuable in research and industry.

Medicinal Chemistry

2-Bromo-1-(5-chloropyridin-2-yl)ethanone has been investigated for its potential as a pharmacophore in drug development. Its structural characteristics allow it to interact with biological targets, making it a candidate for designing new therapeutic agents.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active compounds. Research indicates that it may exhibit antimicrobial and anticancer properties.

Industrial Applications

In addition to its role in research, this compound is employed in the production of agrochemicals and other industrial chemicals, demonstrating its versatility beyond laboratory settings.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including Chlamydia trachomatis, where it reduced infectious body formation in treated cells.

Anticancer Properties

The compound has shown promise in anticancer research. Studies indicate that it can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have exhibited potent inhibition of cyclin-dependent kinases (CDKs), crucial for regulating the cell cycle.

Case Study: Antimicrobial Efficacy

A study evaluating the compound against Neisseria meningitidis and Haemophilus influenzae revealed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Anticancer Research

Another investigation focused on the ability of this compound to induce apoptosis in colorectal cancer cells. Flow cytometry analysis showed increased levels of reactive oxygen species (ROS), triggering apoptotic pathways. Gene expression analysis indicated upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors such as Bcl-2.

Synthesis Routes and Methods

The synthesis typically involves bromination of 1-(5-chloropyridin-2-yl)ethanone using bromine in solvents like acetic acid or dichloromethane under controlled conditions to ensure selective bromination.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Heterocyclic Core: Replacing pyridine with thiophene (e.g., 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone) reduces aromaticity and alters electronic properties, affecting reactivity in nucleophilic substitutions .

- Substituent Position: In pyridine analogs, substituent position (e.g., 5-Cl vs. 3-Cl) significantly impacts steric and electronic effects.

- Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 2-Bromo-1-(5-nitrothiophen-2-yl)ethanone) exhibit enhanced electrophilicity, facilitating radical-mediated reactions .

Reactivity Trends :

- The bromine atom in this compound is highly reactive toward nucleophiles (e.g., amines, thiols), enabling the synthesis of oximes and thiazoles .

- Thiophene-based analogs (e.g., 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone) show faster reaction rates in SN2 pathways due to reduced steric hindrance compared to pyridine derivatives .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Notable Trends:

Biologische Aktivität

2-Bromo-1-(5-chloropyridin-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and chlorine substituents on the pyridine ring enhances its reactivity and biological activity compared to similar compounds lacking these halogens.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the ethanone group facilitate the formation of covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions can modify proteins or nucleic acids, potentially disrupting cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness against Chlamydia trachomatis has been particularly noted, where it demonstrated a reduction in infectious body formation in treated cells .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study reported that derivatives of similar structures exhibited potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against Neisseria meningitidis and Haemophilus influenzae. The results indicated that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

Anticancer Research

Another investigation focused on the compound's ability to induce apoptosis in colorectal cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers. Results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. Furthermore, gene expression analysis revealed upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.